7-Hydroxy-2-naphthyl 1-naphthoate
Description
Properties
Molecular Formula |
C21H14O3 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-2-yl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H14O3/c22-17-10-8-14-9-11-18(13-16(14)12-17)24-21(23)20-7-3-5-15-4-1-2-6-19(15)20/h1-13,22H |
InChI Key |
VJESBACRQSEWBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC4=C(C=CC(=C4)O)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC4=C(C=CC(=C4)O)C=C3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of naphthalene compounds, including 7-hydroxy-2-naphthyl 1-naphthoate, exhibit significant anticancer properties. A study explored a series of hydroxynaphthalene derivatives that demonstrated strong antitumor activities against human cancer cell lines, particularly those with mutations in the TP53 tumor suppressor gene. These compounds were found to have mechanisms of action involving intercalation into DNA, which could lead to cell cycle arrest and apoptosis in cancer cells .
Drug Design and Development
The structure-based design approach has been employed to develop novel inhibitors targeting Mcl-1, a protein involved in cancer cell survival. Compounds based on the 1-hydroxy-2-naphthoate scaffold were synthesized and showed promising binding affinity to Mcl-1, suggesting their potential as therapeutic agents in cancer treatment . This highlights the versatility of naphthalene derivatives in medicinal chemistry.
Agricultural Applications
Plant Growth Regulators
Research has shown that certain naphthoic acid derivatives can function as plant growth regulators. For instance, studies have indicated that 1-naphthoic acid derivatives exhibit growth-promoting activities that parallel those of natural growth hormones. The structure of these compounds influences their biological activity, making them candidates for enhancing crop yields and improving agricultural practices .
Pesticide Formulation
this compound can also be utilized in formulating pesticides and herbicides. Its surfactant properties enhance the efficacy of active ingredients in crop protection products by improving their dispersion and adhesion to plant surfaces. This application is crucial for developing more effective agricultural chemicals that minimize environmental impact while maximizing pest control .
Material Science Applications
Surfactants and Emulsifiers
The compound has been identified as a potential surfactant, particularly in the formulation of emulsifiers for various industrial applications. It can be used in the preparation of low-foam dispersions for pigments and dyes, which is essential in textile dyeing processes. Additionally, its properties make it suitable for use as a dispersant in metal processing aids and polymerization products .
Flotation Agents
In mineral processing, this compound serves as a flotation aid, facilitating the separation of valuable minerals from ores. Its ability to modify surface tensions is beneficial in optimizing flotation processes, thereby improving recovery rates of target minerals .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study evaluated various hydroxynaphthalene derivatives against human colon carcinoma cell lines. The results indicated that certain compounds exhibited higher antiproliferative activity than standard chemotherapeutics, demonstrating their potential as effective cancer treatments.
Case Study 2: Agricultural Efficacy
Research conducted on the effects of naphthoic acid derivatives on plant growth revealed that specific structural modifications resulted in enhanced biological activity. This study underscores the importance of chemical structure in developing effective agricultural products.
Preparation Methods
Carboxylation of Potassium Naphtholate
The reaction of potassium β-naphtholate with carbon dioxide under anhydrous conditions yields 2-hydroxy-1-naphthoic acid, as described in US Patent 3,405,170. Adapting this method for 7-hydroxy-2-naphthoic acid involves:
-
Reacting β-naphthol with potassium hydroxide in dibutyl carbitol.
-
Removing water via distillation to form anhydrous potassium β-naphtholate.
-
Carboxylation with CO₂ at 50–150°C under 5–50 psi pressure.
-
Acidification with HCl to precipitate the product.
Yields reach 61–91% depending on temperature and solvent.
Halogenation-Oxidation of Naphthalene Derivatives
Chinese Patent CN1844072A outlines a halogenation-oxidation pathway for 6-hydroxy-2-naphthoic acid, adaptable for the 7-hydroxy isomer:
-
Bromination of 6-methoxy-2-acetonaphthone using NaOCl or Br₂/NaOH.
-
Hydrolysis under acidic conditions to demethylate and oxidize the acetyl group.
-
Recrystallization from ethanol/DMF.
While optimized for the 6-hydroxy isomer, substituting starting materials (e.g., 7-methoxy derivatives) could target the 7-hydroxy product.
Direct Esterification Methods
Acid-Catalyzed Fischer Esterification
The most straightforward method involves reacting 7-hydroxy-2-naphthoic acid with 1-naphthol in the presence of Brønsted acids:
Acyl Chloride Intermediate Route
To avoid equilibrium limitations, 7-hydroxy-2-naphthoic acid is first converted to its acyl chloride:
-
Chlorination : Treat the acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C.
-
Esterification : React the acyl chloride with 1-naphthol in dry dichloromethane, using pyridine or triethylamine to scavenge HCl.
-
Workup : Quench with water, extract, and recrystallize from ethanol.
Yields exceed 90% with minimal side products.
Lewis Acid-Mediated Acyl Shift
A novel approach from PMC10695670 leverages Lewis acids to induce acyl shifts in oxabenzonorbornadienes:
-
Substrate Preparation : Synthesize oxabenzonorbornadiene derivatives with ester groups at C1.
-
Rearrangement : Treat with BF₃·OEt₂ or ZnCl₂ (1.0–1.3 eq) in CH₂Cl₂ at 25°C for 4–6 hours.
-
Rearomatization : Hydrolyze the intermediate to yield 1-hydroxy-2-naphthoate esters.
While initially applied to simpler esters, modifying the norbornadiene scaffold could yield 7-hydroxy-2-naphthyl 1-naphthoate.
Industrial-Scale Optimization
Solvent and Catalyst Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Xylene | Azeotropic H₂O removal |
| Catalyst | p-TsOH (0.5 eq) | Faster kinetics |
| Temperature | 140–160°C | Balances rate and decomposition |
Purity Enhancement
-
Recrystallization : Ethanol/water (7:3) removes unreacted 1-naphthol.
-
Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade product.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing esterification at the 7-hydroxy group is minimized using bulky catalysts (e.g., mesitylene sulfonic acid).
-
Side Reactions : Acetylation of the hydroxyl group is prevented by avoiding acetic anhydride solvents.
-
Scale-Up Issues : Continuous flow reactors improve heat transfer and reduce reaction time by 40%.
Emerging Methodologies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
